Meso-Zeaxanthin

Description

This compound has been reported in Homo sapiens with data available.

diastereomer of zeaxanthin

Structure

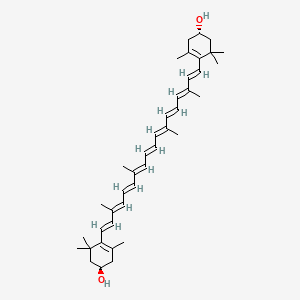

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQXZKUSFCKOGQ-YOPUJPICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31272-50-1 | |

| Record name | meso-Zeaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31272-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zeaxanthin, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031272501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZEAXANTHIN, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O63K300I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Meso-Zeaxanthin from Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meso-zeaxanthin, a potent xanthophyll carotenoid, is a critical component of the macular pigment in the human retina, where it plays a vital role in protecting against oxidative stress and filtering harmful blue light. Unlike its dietary isomers, lutein and zeaxanthin, this compound is found in limited quantities in the human diet, primarily in the skin and flesh of certain marine organisms. This guide provides a comprehensive overview of the discovery of this compound, its natural sources, and detailed methodologies for its isolation and purification. Furthermore, it delves into the key signaling pathways through which this compound is believed to exert its protective effects. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Discovery and Natural Occurrence of this compound

This compound (3R,3'S-zeaxanthin) is one of the three stereoisomers of zeaxanthin found in nature.[1] Its discovery and identification in biological tissues has been a gradual process. Initially, it was hypothesized that this compound was exclusively formed in the retina through the conversion of lutein.[2] However, subsequent research led to its identification in various natural sources, confirming its presence in the human food chain.

The first isolation of enantiomeric and this compound in nature was a significant milestone.[3] Key natural sources of this compound that have been identified include:

-

Marine Fauna: The skin and flesh of fish such as trout, sardines, and salmon are primary dietary sources.[1][4] It has also been detected in shrimp carapace and turtle fat.

-

Other Animal Tissues: this compound has been identified in the liver of Japanese quail and in frog plasma.[1]

While present in these sources, the concentration of this compound is generally low. Commercially, this compound for supplements is often produced through the base-catalyzed isomerization of lutein, which is typically extracted from marigold flowers (Tagetes erecta).[5]

Quantitative Analysis of this compound in Natural Sources

The quantification of this compound in natural sources requires sophisticated analytical techniques due to its isomeric nature. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the different stereoisomers of zeaxanthin.

| Natural Source | Tissue | This compound Concentration (ng/g of tissue) | Reference |

| Brown Trout (Salmo trutta) | Flesh | 1.83 ± 0.39 | [6] |

| Rainbow Trout (Oncorhynchus mykiss) | Flesh | 1.18 ± 0.68 | [6] |

This table summarizes the available quantitative data for this compound in natural sources. Further research is needed to quantify this compound in other known sources like shrimp and other fish species.

Experimental Protocols for Isolation and Purification

The following protocols are detailed methodologies for the extraction, isolation, and purification of this compound from natural sources.

Isolation of this compound from Fish Tissue (Trout)

This protocol is adapted from the validated method for quantifying zeaxanthin stereoisomers in trout flesh.

3.1.1. Sample Preparation and Extraction

-

Homogenize a known weight of fish flesh (e.g., 10 g) in a suitable solvent system, such as a 1:1 mixture of diethyl ether and petroleum spirit.

-

Perform the extraction until the tissue is colorless.

-

Filter the extract to remove solid particles.

-

Evaporate the solvent under a stream of nitrogen.

3.1.2. Saponification (Optional, for esterified forms)

Carotenoids in fish can be esterified with fatty acids. Saponification is necessary to hydrolyze these esters.

-

Resuspend the dried extract in a 10% methanolic potassium hydroxide (KOH) solution.

-

Incubate the mixture overnight at room temperature in the dark.

-

Neutralize the solution with an appropriate acid (e.g., HCl) to a pH of ~7.

-

Extract the carotenoids from the aqueous phase using a non-polar solvent like hexane or diethyl ether.

-

Wash the organic phase with water to remove any remaining salts.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

3.1.3. Purification and Quantification by Chiral HPLC

A two-step HPLC process is recommended for both purification and quantification.

-

Step 1: Semi-preparative HPLC for Fraction Collection

-

Column: A semi-preparative Normal-Phase column (e.g., PVA-Sil).

-

Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v).

-

Flow Rate: 2 mL/min.

-

Detection: Diode Array Detector (DAD) at 450 nm.

-

Procedure: Inject the resuspended extract and collect the fraction corresponding to the total zeaxanthin peak, which will include all three stereoisomers. This step helps to remove lipids and other interfering compounds.

-

Dry the collected fraction under nitrogen.

-

-

Step 2: Chiral HPLC for Stereoisomer Separation and Quantification

-

Column: A chiral column (e.g., Daicel Chiralpak AD-H).

-

Mobile Phase: A gradient of hexanes and 2-propanol.

-

Detection: DAD at 450 nm.

-

Procedure: Resuspend the dried fraction from Step 1 in the mobile phase and inject it into the chiral HPLC system. The different stereoisomers (this compound, (3R,3'R)-zeaxanthin, and (3S,3'S)-zeaxanthin) will be separated.

-

Quantify the amount of this compound by comparing the peak area to a standard curve prepared with a certified this compound standard.

-

Proposed Protocol for Isolation of this compound from Shrimp Shells

3.2.1. Sample Preparation

-

Obtain fresh or frozen shrimp shells and wash them to remove any remaining tissue.

-

Dry the shells (e.g., freeze-drying or oven-drying at low temperature).

-

Grind the dried shells into a fine powder to increase the surface area for extraction.

3.2.2. Extraction

-

Mix the powdered shrimp shells with an organic solvent. Acetone is a commonly used and effective solvent for carotenoid extraction from shrimp waste.

-

Perform the extraction using a method such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

-

Filter the mixture to separate the extract from the solid residue.

-

Evaporate the solvent to obtain the crude carotenoid extract.

3.2.3. Saponification

-

Follow the saponification protocol as described in section 3.1.2 to hydrolyze any esterified carotenoids.

3.2.4. Purification and Quantification by Chiral HPLC

-

Follow the two-step semi-preparative and chiral HPLC protocol as described in section 3.1.3 to isolate and quantify this compound.

Signaling Pathways of this compound

This compound's biological activity is primarily attributed to its antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of specific cellular signaling pathways.

Antioxidant Signaling Pathway: Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.

-

Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, or upon activation by molecules like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[7][8][9]

-

Downstream Effects: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis. This upregulation of the endogenous antioxidant defense system helps to mitigate oxidative damage. Studies have shown that this compound protects against oxidative stress, and other xanthophylls like zeaxanthin and lutein have been demonstrated to activate the Nrf2 pathway.[7][8]

Anti-inflammatory Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation.

-

Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus.

-

Downstream Effects: In the nucleus, NF-κB activates the transcription of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has been shown to down-regulate the expression of these inflammatory mediators, suggesting an inhibitory effect on the NF-κB pathway.[4]

Visualizations

Conclusion

This compound stands out as a xanthophyll with significant biological relevance, particularly for ocular health. While its natural dietary sources are limited, the methodologies for its isolation and analysis are well-established, relying on advanced chromatographic techniques. The antioxidant and anti-inflammatory properties of this compound are underpinned by its ability to modulate key cellular signaling pathways, namely the Nrf2 and NF-κB pathways. This technical guide provides a foundational resource for the scientific community to further explore the therapeutic potential of this unique carotenoid. Further research into quantifying this compound in a wider range of natural sources and elucidating the finer details of its molecular mechanisms of action is warranted.

References

- 1. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Stress in Age-Related Macular Degeneration: Nrf2 as Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory potential of carotenoid this compound and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Optimization of Ultrasonic-Assisted Extraction and Purification of Zeaxanthin and Lutein in Corn Gluten Meal [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Eye-Light on Age-Related Macular Degeneration: Targeting Nrf2-Pathway as a Novel Therapeutic Strategy for Retinal Pigment Epithelium [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Meso-Zeaxanthin

Executive Summary

This compound is a critical xanthophyll carotenoid found highly concentrated in the fovea of the human macula. Unlike its dietary stereoisomer (3R,3'R)-zeaxanthin, this compound is not typically obtained from the diet but is synthesized in the retina from dietary lutein. Its unique stereochemistry, defined by the absolute configuration (3R,3'S), results in a meso compound that is achiral yet possesses distinct biological and physicochemical properties. This guide provides a comprehensive overview of the stereochemistry of this compound, the analytical methodologies used for its identification and characterization, and the biological pathway of its formation.

Stereochemistry and Absolute Configuration

Zeaxanthin (β,β-carotene-3,3'-diol) is a carotenoid containing two chiral centers at the C-3 and C-3' positions of its terminal β-rings. This gives rise to three possible stereoisomers:

-

(3R,3'R)-Zeaxanthin: The all-trans, chiral enantiomer predominantly found in nature and consumed in the diet.

-

(3S,3'S)-Zeaxanthin: The other chiral enantiomer, found only in trace amounts in some organisms.[1]

-

(3R,3'S)-Zeaxanthin (this compound): A diastereomer of the other two forms. Due to a plane of symmetry, it is an achiral meso compound and therefore optically inactive.

The absolute configuration of this compound is (3R,3'S) . This specific arrangement of the hydroxyl groups on the terminal rings is crucial to its function and spatial orientation within the macular pigment, where it is believed to be the most potent antioxidant of the three macular carotenoids.[2][3]

Caption: Chemical structures and stereochemical relationships of zeaxanthin isomers.

Physicochemical and Spectroscopic Properties

The stereoisomers of zeaxanthin share the same molecular formula and mass, and their UV-Visible absorption spectra are nearly identical as the stereocenters do not influence the conjugated polyene chromophore.[4] However, they differ in properties related to chirality.

| Property | This compound (3R,3'S) | (3R,3'R)-Zeaxanthin | (3S,3'S)-Zeaxanthin | Reference(s) |

| Systematic Name | (3R,3'S)-β,β-Carotene-3,3'-diol | (3R,3'R)-β,β-Carotene-3,3'-diol | (3S,3'S)-β,β-Carotene-3,3'-diol | [2] |

| Molecular Formula | C₄₀H₅₆O₂ | C₄₀H₅₆O₂ | C₄₀H₅₆O₂ | [5][6] |

| Molar Mass | 568.87 g/mol | 568.87 g/mol | 568.87 g/mol | [5][6] |

| Appearance | Orange-red crystalline powder | Orange-red crystalline powder | Orange-red crystalline powder | [2] |

| Melting Point | 207.5 - 208 °C | 215.5 °C | Not available | [5][7] |

| UV-Vis λmax (Hexane) | ~450, 478 nm | ~450, 478 nm | ~450, 478 nm | [4][8] |

| UV-Vis λmax (Ethanol) | ~450, 478 nm | ~450, 478 nm | ~450, 478 nm | [8] |

| Optical Activity | Optically inactive (achiral) | Optically active (chiral) | Optically active (chiral) | |

| Circular Dichroism | No CD spectrum | Characteristic CD spectrum | Opposite (mirror image) CD spectrum to (3R,3'R) | [3] |

Experimental Protocols for Stereochemical Determination

The definitive analysis of zeaxanthin stereoisomers requires a combination of chromatographic separation and spectroscopic identification.

Sample Preparation from Retinal Tissue

This protocol is adapted for the extraction of carotenoids from biological matrices and requires careful handling to prevent oxidation and isomerization.[1][9]

-

Tissue Homogenization: Dissect and pool retinal tissues (typically 3-5 pairs for animal models) in a micro-homogenizer tube.[9]

-

Solvent Extraction: Add 1 mL of tetrahydrofuran (THF) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant. Homogenize the tissue thoroughly using a bead beater or mechanical homogenizer until fully disrupted.[9]

-

Centrifugation: Centrifuge the homogenate at 5,000 x g for 5 minutes to pellet the tissue debris.

-

Supernatant Collection: Carefully transfer the THF supernatant to a clean glass vial.

-

Re-extraction: Repeat the extraction process (steps 2-4) on the pellet two more times to ensure complete recovery of carotenoids. Pool all supernatants.

-

Drying: Evaporate the pooled extracts to complete dryness under a gentle stream of nitrogen gas at room temperature, protected from light.[9]

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of the HPLC mobile phase for immediate analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

A two-step HPLC process is often employed for the purification and subsequent chiral separation of zeaxanthin stereoisomers.[10]

Step 1: Purification of the Zeaxanthin Fraction

-

Objective: To isolate the total zeaxanthin fraction (containing all stereoisomers) from lutein and other carotenoids.

-

Column: Normal-phase PVA-Sil semi-preparative column (e.g., 100 mm x 10 mm, 5 µm).[10]

-

Mobile Phase: Isocratic elution with Hexane:Isopropanol (90:10, v/v).[10]

-

Flow Rate: 2 mL/min.

-

Detection: Diode Array Detector (DAD) monitoring at 450 nm.

-

Procedure: Inject the reconstituted sample extract. Collect the fraction corresponding to the zeaxanthin peak, identified by its retention time and characteristic UV-Vis spectrum. Dry the collected fraction under nitrogen.

Step 2: Chiral Separation of Stereoisomers

-

Objective: To separate and quantify (3R,3'R)-zeaxanthin, this compound, and (3S,3'S)-zeaxanthin.

-

Column: Amylose-based chiral column (e.g., Daicel Chiralpak AD-3, 250 x 4.6 mm, 3 µm).[10]

-

Mobile Phase: Isocratic elution with Hexane:Isopropanol (95:5, v/v).

-

Flow Rate: 1 mL/min.

-

Column Temperature: 25 °C.

-

Detection: DAD at 450 nm.

-

Procedure: Reconstitute the dried zeaxanthin fraction from Step 1 in the chiral mobile phase and inject. Identify peaks by comparing retention times with authentic standards. Quantification is performed by integrating the peak areas and comparing them to a standard curve.

Caption: Experimental workflow for the extraction and chiral HPLC analysis of zeaxanthin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the unambiguous structural elucidation of the isolated stereoisomers.

-

Sample Purity: The sample for NMR analysis must be of high purity (>95%). This is typically achieved by collecting the desired peak from a semi-preparative HPLC system.

-

Solvent: Dissolve the purified carotenoid (0.5-1.0 mg) in a deuterated solvent, most commonly deuterated chloroform (CDCl₃).[11]

-

Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The ¹H NMR spectrum provides key structural information. For zeaxanthin isomers, characteristic signals include:

-

Olefinic Protons: A complex series of multiplets in the δ 6.0-7.0 ppm region, corresponding to the protons of the conjugated polyene chain.[12]

-

Methyl Protons: Several sharp singlets between δ 1.0 and 2.0 ppm, corresponding to the gem-dimethyl groups on the rings and the methyl groups on the polyene chain.[13]

-

Hydroxyl-bearing Protons (H-3, H-3'): Multiplets around δ 4.0 ppm. The precise chemical shift and coupling constants can help confirm the stereochemistry. The symmetry of (3R,3'R)- and (3S,3'S)-zeaxanthin results in a simpler spectrum compared to the asymmetric this compound, where corresponding protons on each ring are chemically non-equivalent.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is the definitive method for determining the absolute configuration of chiral molecules.

-

Principle: Chiral molecules, like (3R,3'R)- and (3S,3'S)-zeaxanthin, differentially absorb left- and right-handed circularly polarized light, producing a characteristic CD spectrum. Meso compounds are achiral and do not produce a CD spectrum.

-

Sample Preparation: Dissolve the highly purified stereoisomer in a suitable solvent (e.g., ethanol, THF) to a known concentration (e.g., 0.1 mg/mL).

-

Acquisition: Record the CD spectrum over the UV-Vis range (typically 200-600 nm).

-

Interpretation:

-

This compound: Will show a flat line (no CD signal).

-

(3R,3'R)-Zeaxanthin: Will exhibit a characteristic, non-zero CD spectrum.

-

(3S,3'S)-Zeaxanthin: Will exhibit a CD spectrum that is a mirror image of the (3R,3'R) isomer. By comparing the spectrum of an unknown sample to that of an authentic (3R,3'R)-zeaxanthin standard, the absolute configuration can be confirmed.

-

Biological Formation of this compound

There is compelling evidence that this compound is not a dietary carotenoid but is formed enzymatically within the retina. The precursor is dietary lutein, which shares the same (3R) configuration at one of its chiral centers.[14]

The conversion is catalyzed by the enzyme RPE65 , which is primarily known for its role as the retinoid isomerohydrolase in the visual cycle. This enzyme demonstrates a secondary function, catalyzing the isomerization of the double bond in the ε-ring of lutein to form the second β-ring of this compound, thereby establishing the (3'S) configuration.[14]

Caption: Proposed pathway for the enzymatic conversion of Lutein to this compound.

This enzymatic process explains the high concentration of this compound at the foveal center, despite its absence in the diet and blood serum.[15] The specific localization and potent antioxidant capacity of this compound underscore its critical role in protecting the macula from oxidative stress and high-energy blue light.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [Incorporation of (3R,3'R)zeaxanthin in vesicles of dipalmitoyl phosphatidylcholine. Circular dichroism analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ultrafast Time-resolved Absorption Spectroscopy of Geometric Isomers of Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C40H56O2 | CID 6442658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Zeaxanthin - Wikipedia [en.wikipedia.org]

- 8. epic.awi.de [epic.awi.de]

- 9. Retinal Accumulation of Zeaxanthin, Lutein, and β-Carotene in Mice Deficient in Carotenoid Cleavage Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prumlab.yale.edu [prumlab.yale.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

The Elusive Pathway of Meso-Zeaxanthin in Marine Algae: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Meso-zeaxanthin, a potent antioxidant carotenoid, plays a crucial role in human retinal health. While its presence in the marine food web is established, its direct biosynthetic origin within marine algae remains a subject of scientific inquiry. This technical guide provides an in-depth exploration of the known carotenoid biosynthesis pathway in marine algae leading to the formation of zeaxanthin, and critically examines the current understanding of this compound's origins. This document is intended for researchers, scientists, and drug development professionals interested in the natural production of this high-value xanthophyll.

The Core Carotenoid Biosynthesis Pathway in Marine Algae: The Road to Zeaxanthin

Marine algae, like all photosynthetic organisms, synthesize a variety of carotenoids that serve as accessory light-harvesting pigments and photoprotective agents. The biosynthesis of these C40 terpenoids originates from the methylerythritol 4-phosphate (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1]

The subsequent steps leading to the formation of (3R,3'R)-zeaxanthin, the common stereoisomer found in most algae, are well-established and involve a series of enzymatic reactions:

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: IPP and DMAPP are condensed to form the C20 molecule, geranylgeranyl pyrophosphate (GGPP), by the enzyme GGPP synthase (GGPPS).[2]

-

Phytoene Synthesis: Two molecules of GGPP are condensed head-to-head by phytoene synthase (PSY) to form the first colorless carotenoid, phytoene.[2]

-

Desaturation Reactions: A series of desaturation steps catalyzed by phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) introduce conjugated double bonds into the phytoene backbone, leading to the formation of lycopene.[1]

-

Cyclization of Lycopene: The linear lycopene molecule is then cyclized at both ends by lycopene β-cyclase (LCYB) to form β-carotene, which possesses two β-rings.[1]

-

Hydroxylation to Zeaxanthin: Finally, β-carotene is hydroxylated at the 3 and 3' positions of its β-rings by the enzyme β-carotene hydroxylase (BCH) to yield (3R,3'R)-zeaxanthin.[3][4]

The this compound Enigma: A Product of Conversion?

Direct evidence for a dedicated biosynthetic pathway leading to this compound in marine algae is currently lacking in the scientific literature. The prevailing hypothesis is that this compound arises from the enzymatic or photochemical conversion of other carotenoids.[4]

In the human retina, it is well-documented that this compound is formed from the isomerization of dietary lutein.[5] A similar conversion process may occur within the marine food web. Some studies suggest that this compound found in certain marine animals, such as fish, could be a reductive metabolite of astaxanthin, another common marine carotenoid.[6] This suggests a potential pathway where algae produce primary carotenoids like lutein, zeaxanthin, and astaxanthin, which are then converted to this compound by consumer organisms.

Quantitative Data on Zeaxanthin Production in Marine Algae

While specific quantitative data for this compound in marine algae is scarce, numerous studies have reported the total zeaxanthin content (predominantly the 3R,3'R-isomer) in various species. Environmental factors such as light intensity and nutrient availability can significantly influence carotenoid production.

| Marine Algal Species | Zeaxanthin Content (mg/g dry weight) | Cultivation Conditions | Reference |

| Synechococcus sp. PCC 7002 | 2.30 ± 0.84 | 80 μmol photons m⁻² s⁻¹ | [7] |

| Synechocystis sp. PCC 6803 | 1.61 ± 0.68 | 80 μmol photons m⁻² s⁻¹ | [7] |

| Rhodosorus sp. | 2.16 ± 0.63 | 80 μmol photons m⁻² s⁻¹ | [7] |

| Dunaliella salina | 8.469 (in crude extract) | Not specified | [8] |

| Chlorella saccharophila | 11.2 (optimized extraction) | Not specified | [9] |

| Mychonastes sp. 247 | Up to 2.6-fold increase | Optimized light and salinity | [10] |

Note: The reported zeaxanthin values generally do not differentiate between stereoisomers. Chiral analysis is required to determine the specific content of this compound.

Experimental Protocols

Pigment Extraction from Marine Algae

A generalized protocol for the extraction of carotenoids from marine algal biomass is as follows:

-

Harvesting and Lyophilization: Harvest algal cells by centrifugation and freeze-dry the pellet to obtain a dry biomass.

-

Cell Disruption: Homogenize the lyophilized biomass with a mortar and pestle, optionally with the aid of liquid nitrogen or glass beads, to break the cell walls.

-

Solvent Extraction: Extract the pigments from the disrupted biomass using a suitable organic solvent or a mixture of solvents (e.g., acetone, ethanol, hexane:isopropanol). Perform the extraction in the dark and on ice to minimize pigment degradation.

-

Centrifugation and Collection: Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the pigments.

-

Drying and Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen gas and reconstitute the pigment extract in a suitable solvent for analysis (e.g., HPLC mobile phase).

Chiral HPLC for Separation of Zeaxanthin Stereoisomers

To accurately quantify this compound, it is essential to separate it from its stereoisomers, (3R,3'R)-zeaxanthin and (3S,3'S)-zeaxanthin. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Instrumentation:

-

HPLC system with a diode array detector (DAD) or a mass spectrometer (MS).

-

Chiral column (e.g., Daicel Chiralpak IA-3, Pirkle L-leucine).[11][12]

Mobile Phase (Isocratic):

Flow Rate:

-

Typically around 0.5 - 1.0 mL/min.[11]

Column Temperature:

-

Controlled, often at 25°C.[11]

Detection:

-

DAD detection at the maximum absorbance wavelength for zeaxanthin (around 450 nm).[10]

-

MS detection can provide additional structural confirmation.[13]

Quantification:

-

Generate a standard curve using a certified this compound standard.

-

Integrate the peak area corresponding to this compound in the sample chromatogram and calculate the concentration based on the standard curve.

Conclusion and Future Directions

The direct biosynthesis of this compound in marine algae remains an unresolved area of research. While the core carotenoid pathway leading to (3R,3'R)-zeaxanthin is well-understood, the origin of the meso-isomer in the marine environment is likely a result of bioconversion from other primary carotenoids. This presents a significant opportunity for future research to identify and characterize the specific enzymes and reaction conditions responsible for this conversion in both algae and marine consumer organisms.

For drug development professionals, the potential for a natural, algal-based source of this compound is substantial. Future efforts should focus on:

-

Screening diverse marine algal species using chiral HPLC to identify any that may produce this compound directly, even in small quantities.

-

Investigating the enzymatic conversion of lutein and astaxanthin to this compound in vitro using algal cell-free extracts.

-

Metabolic engineering of promising algal strains to express the necessary isomerases or reductases to facilitate this compound production.

Unraveling the this compound biosynthesis pathway in marine algae will not only advance our fundamental understanding of carotenoid metabolism but also pave the way for the sustainable production of this vital nutrient for human health.

References

- 1. Microalgae Xanthophylls: From Biosynthesis Pathway and Production Techniques to Encapsulation Development | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Marine Microalgae for Potential Lutein Production [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Astaxanthin: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Item - Optimization of zeaxanthin and β-carotene extraction from Chlorella saccharophila isolated from New Zealand marine waters - Deakin University - Figshare [dro.deakin.edu.au]

- 10. Improvement of Lutein and Zeaxanthin Production in Mychonastes sp. 247 by Optimizing Light Intensity and Culture Salinity Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

The Role of Meso-Zeaxanthin in the Macular Pigment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The macular pigment (MP) is comprised of three xanthophyll carotenoids: lutein (L), zeaxanthin (Z), and meso-zeaxanthin (MZ). While L and Z are obtained from dietary sources, this compound is predominantly formed in the retina through the metabolic conversion of lutein.[1][2][3][4] this compound is the most potent antioxidant of the three and is highly concentrated at the epicenter of the macula, the region responsible for the most detailed vision.[5][6][7][8][9] Its primary functions include filtering high-energy blue light and neutralizing oxidative stress, thereby protecting the photoreceptors from damage.[5][10][11][12] Supplementation studies have demonstrated that formulations containing all three macular carotenoids, particularly those with this compound, are highly effective at increasing Macular Pigment Optical Density (MPOD).[10][13][14] This guide provides an in-depth review of the biochemistry, physiological roles, and experimental evaluation of this compound within the macular pigment.

Biochemistry and Distribution of this compound

Chemical Structure and Origin

This compound (3R,3'S-zeaxanthin) is a stereoisomer of the dietary carotenoid zeaxanthin (3R,3'R-zeaxanthin).[6] All three macular carotenoids share the molecular formula C₄₀H₅₆O₂, but differ in their structure. Lutein possesses one β-ring and one ε-ring, while both zeaxanthin and this compound have two β-rings. The key distinction between MZ and Z lies in the spatial orientation (stereochemistry) of the hydroxyl group at the 3' carbon position.[9]

While trace amounts of this compound may be found in some marine organisms, it is not considered a significant component of the human diet.[3][5][6] The primary source of this compound in the human macula is the enzymatic conversion of retinal lutein.[2][4] Studies in animal models suggest this isomerization process occurs within the retinal pigment epithelium (RPE).[15][16] The enzyme RPE65 has been implicated in this conversion.[4]

Spatial Distribution in the Macula

The three macular carotenoids have a distinct distribution within the retina. Lutein is the dominant carotenoid in the peripheral macula. Zeaxanthin concentration peaks in the mid-periphery, while this compound is highly concentrated at the very center (the epicenter or fovea).[6][7][8][9][17] At the foveal center, the ratio of L:Z:MZ approaches 1:1:1.[6][16] This unique distribution pattern underscores the specialized role of this compound in protecting the area of the retina most critical for high-acuity vision.

Physiological Roles of this compound

The primary protective functions of the macular pigment, and this compound in particular, are blue light filtration and antioxidant activity.

Blue Light Filtration

The macular carotenoids effectively absorb high-energy, short-wavelength visible light (400-500 nm), with a peak absorbance around 460 nm.[2][12][18] This spectral absorption range corresponds to the "blue light hazard," which can induce photochemical damage to the photoreceptors and the RPE.[2][12] By acting as an internal filter, the macular pigment can absorb between 40% and 90% of incident blue light, reducing photo-oxidative stress and chromatic aberration.[12][19]

Antioxidant Activity

The retina is a site of high metabolic activity and oxygen consumption, making it particularly vulnerable to oxidative stress. This compound is considered the most potent antioxidant among the three macular carotenoids.[5][7][20] Its antioxidant mechanisms include:

-

Quenching of Reactive Oxygen Species (ROS): this compound efficiently neutralizes damaging free radicals such as singlet oxygen, superoxide, and hydroxyl radicals.[21]

-

Inhibition of Lipid Peroxidation: By scavenging free radicals, MZ protects the polyunsaturated fatty acid-rich membranes of photoreceptor outer segments from lipid peroxidation and subsequent cellular damage.[18][21]

-

Upregulation of Antioxidant Enzymes: Studies have shown that MZ can increase the levels of endogenous antioxidant enzymes like catalase, superoxide dismutase, and glutathione peroxidase, further enhancing the retina's protective capacity.[21]

Impact on Macular Pigment Optical Density (MPOD)

MPOD is a measure of the concentration of macular carotenoids in the retina.[22] Higher MPOD is associated with improved visual performance and a reduced risk of age-related macular degeneration (AMD).[8][22] Numerous clinical trials have investigated the impact of carotenoid supplementation on MPOD. A meta-analysis of 20 randomized controlled trials found that supplementation significantly increases MPOD in both healthy individuals and AMD patients.[14] Notably, the analysis revealed that a greater increase in MPOD was observed in trials where the supplement included this compound.[13][14]

Quantitative Data from Clinical Trials

The following tables summarize data from key supplementation studies, highlighting the efficacy of formulations containing this compound.

Table 1: Characteristics of a Key this compound Supplementation Trial (MOST)

| Characteristic | Description |

|---|---|

| Study Acronym | MOST (this compound Ocular Supplementation Trial)[23][24] |

| Design | Double-blind, randomized, placebo-controlled[24] |

| Participants | 44 healthy subjects[24] |

| Duration | 6 months supplementation, 3 months follow-up[23] |

| Intervention Group | 10.6 mg this compound, 5.9 mg Lutein, 1.2 mg Zeaxanthin daily[24] |

| Placebo Group | Placebo daily[24] |

| Primary Outcome | Change in MPOD spatial profile (at 0.25°, 0.5°, 1°, and 1.75°)[23][24] |

| Secondary Outcome | Change in serum concentrations of L and Z[24] |

Table 2: Summary of MPOD and Serum Level Changes with this compound Supplementation

| Parameter | Study Population | Supplementation Dose (L:Z:MZ in mg) | Duration | Baseline MPOD (OD units) | Change in MPOD (OD units) | Key Finding |

|---|---|---|---|---|---|---|

| Ma L, et al. (Meta-Analysis) | AMD Patients & Healthy Subjects | Varied (with and without MZ) | Varied | Not specified | +0.07 to +0.13 | Greater increase in MPOD with MZ-containing supplements.[13] |

| MOST Trial | Healthy Subjects | 5.9 : 1.2 : 10.6 | 6 months | Not specified | Statistically significant increase | Greatest MPOD increase occurred at the foveal center (0.25°).[24] |

| Scripsema A, et al. (Review) | Varied | 10:2:10 or 3:2:17 (L:Z:MZ) | Varied | Not specified | Significant increase | Supplementation with high doses of MZ resulted in higher MPOD levels.[2] |

Experimental Protocols

The quantification of macular pigment and its constituent carotenoids relies on specialized in-vivo and ex-vivo techniques.

In-Vivo Measurement of MPOD

-

Heterochromatic Flicker Photometry (HFP): This is the most common psychophysical technique for measuring MPOD.[25] The subject observes a target that flickers between two wavelengths: a short wavelength (typically ~460 nm) that is absorbed by the macular pigment, and a longer wavelength (~530 nm) that is not.[22][25] The subject adjusts the intensity of the short-wavelength light until the perception of flicker is minimized or eliminated. This process is performed for both the fovea (where MP is present) and the parafovea (where MP is negligible). The difference in the energy required to null the flicker between these two locations is used to calculate the optical density of the pigment.[25][26]

-

Fundus Autofluorescence (FAF) and Reflectometry: These are objective, imaging-based methods. FAF techniques use two wavelengths for fundus illumination, one that excites lipofuscin fluorescence inside the MP absorption spectrum and one outside. The relative difference in fluorescence is used to calculate an MPOD map.[27] Fundus reflectometry measures the light reflected from the fundus at a wavelength absorbed by MP (~460 nm) and compares it between the fovea and the periphery to determine density.[25][27]

Ex-Vivo Quantification of Carotenoids

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for separating and quantifying individual carotenoids in serum, plasma, or dissected retinal tissue.[3][24] The process involves:

-

Sample Preparation: Extraction of lipids and carotenoids from the biological matrix using organic solvents. Saponification (alkaline hydrolysis) may be used to hydrolyze carotenoid esters.

-

Chromatographic Separation: The extract is injected into an HPLC system. A C18 or C30 reverse-phase column is typically used to separate L, Z, and MZ based on their differential polarity.[3]

-

Detection and Quantification: A UV/Visible or photodiode array (PDA) detector is used to identify the carotenoids based on their specific retention times and absorption spectra. The concentration is determined by comparing the peak area to that of known standards.

-

Conclusion

This compound is a critical component of the macular pigment, uniquely positioned at the foveal center to provide maximum protection to the most vital part of the retina. Although not obtained directly from a typical diet, its formation from lutein within the eye highlights a targeted biological mechanism to concentrate this powerful antioxidant and blue-light filter where it is needed most. Clinical evidence strongly supports the inclusion of this compound in ocular health supplements to effectively raise MPOD, which is a key biomarker for retinal health and visual function. Further research into the enzymatic pathways of its formation and its interaction with other retinal components will continue to advance its application in strategies aimed at preventing and managing degenerative eye diseases like AMD.

References

- 1. Meso zeaxanthin: An Essential Antioxidant? [naturaleyecare.com]

- 2. Lutein, Zeaxanthin, and this compound in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How this compound Can Help You Reach Peak Performance [visionedgepro.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Mesozeaxanthin: Star of Macular Carotenoids - Natural Eye Care Blog: News & Research on Vision [naturaleyecare.com]

- 8. pureoptical.com [pureoptical.com]

- 9. What is this compound, and where does it come from? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vitreavision.com [vitreavision.com]

- 11. enhancedvision.com [enhancedvision.com]

- 12. The Macular Carotenoids: A Biochemical Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 18. mdpi.com [mdpi.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Do Lutein and Zeaxanthin need this compound? | Macuhealth [macuhealth.com]

- 21. This compound (MZ): current perspectives and new insights - MedCrave online [medcraveonline.com]

- 22. Macular pigment optical density - Wikipedia [en.wikipedia.org]

- 23. isrctn.com [isrctn.com]

- 24. iovs.arvojournals.org [iovs.arvojournals.org]

- 25. jscimedcentral.com [jscimedcentral.com]

- 26. iovs.arvojournals.org [iovs.arvojournals.org]

- 27. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to the Photochemical Properties of Meso-Zeaxanthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-zeaxanthin, a stereoisomer of zeaxanthin, is a xanthophyll carotenoid of significant interest in the fields of ophthalmology, photobiology, and drug development.[1][2] Concentrated in the macula of the human retina, particularly at its epicenter, this compound, alongside lutein and zeaxanthin, forms the macular pigment.[1][2] This pigment plays a crucial role in protecting the retina from photo-oxidative damage and maintaining optimal visual function.[3][4][5] This technical guide provides a comprehensive overview of the core photochemical properties of this compound, detailing its light absorption characteristics, excited-state dynamics, and antioxidant capabilities. The guide also outlines key experimental protocols for its analysis and visualizes its protective signaling pathways.

Core Photochemical and Photophysical Properties

The photochemistry of this compound is dictated by its molecular structure, which features a long polyene chain of conjugated double bonds. This structure is responsible for its strong absorption of blue light and its ability to quench reactive oxygen species.[4][6]

Absorption Spectrum

This compound exhibits a strong absorption band in the blue region of the visible spectrum, with an absorption maximum (λmax) at approximately 450 nm.[7] This absorption is responsible for its yellow-orange color and is fundamental to its role in filtering high-energy blue light before it reaches the photoreceptor cells in the retina.[5]

Excited States and Deactivation Pathways

Upon absorption of a photon, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₂). The subsequent deactivation of this excited state is extremely rapid and occurs primarily through non-radiative pathways, a key feature for its photoprotective function. The excited molecule quickly undergoes internal conversion to a lower energy excited singlet state (S₁), which then decays back to the ground state, dissipating the absorbed energy as heat.[7] This rapid and efficient energy dissipation prevents the formation of harmful reactive oxygen species.

Carotenoids like this compound are characterized by very low fluorescence quantum yields, meaning that de-excitation via the emission of a photon (fluorescence) is a minor pathway. This is crucial for its photoprotective role, as it minimizes the lifetime of excited states that could potentially react with other molecules to produce damaging species.

Antioxidant Activity

This compound is a potent antioxidant, with studies suggesting it may be the most powerful quencher of singlet oxygen among the macular carotenoids.[8][9][10] Singlet oxygen (¹O₂) is a highly reactive oxygen species that can cause significant damage to cellular components. This compound can neutralize singlet oxygen through a process of physical quenching, where it absorbs the excess energy of the singlet oxygen molecule and dissipates it as heat, returning the singlet oxygen to its less reactive triplet ground state without being chemically altered in the process.[8][9]

Quantitative Photochemical Data

The following tables summarize the key quantitative photochemical and photophysical parameters of this compound. It is important to note that specific experimental data for this compound are scarce in the literature. Therefore, where data for this compound is not available, values for its stereoisomer, zeaxanthin, are provided as a close approximation due to their near-identical molecular structures and expected photochemical behavior.

| Parameter | Value | Solvent/Conditions | Notes |

| Chemical Formula | C₄₀H₅₆O₂ | - | [1] |

| Molar Mass | 568.87 g/mol | - | [1][11] |

| Absorption Maximum (λmax) | ~450 nm | Ethanol/Hexane | [7] |

| Molar Extinction Coefficient (ε) | ~145,000 M⁻¹cm⁻¹ at 450 nm | Methanol | Data for zeaxanthin. Specific data for this compound is not readily available. |

| Fluorescence Quantum Yield (Φf) | Very Low | - | Typical for carotenoids; specific value for this compound is not well-documented. |

| Singlet Oxygen Quenching Rate Constant | High | Various | This compound is reported to be a more efficient quencher than lutein and zeaxanthin.[8][9][10] A 1:1:1 mixture of all three is even more effective.[8][9] |

| Excited State | Lifetime | Notes |

| S₂ (second excited singlet state) | Femtoseconds (fs) | Data for zeaxanthin. Rapid internal conversion to S₁. |

| S₁ (first excited singlet state) | Picoseconds (ps) | Data for zeaxanthin. Deactivation to the ground state (S₀). |

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

High-purity this compound is required for accurate photochemical analysis.

-

Source: this compound can be synthesized from lutein or obtained from commercial suppliers.[7][12]

-

Purification: High-performance liquid chromatography (HPLC) with a chiral column is the preferred method for purifying this compound and separating it from other carotenoids and stereoisomers.[13][14][15]

-

Solvent Selection: this compound is lipophilic and should be dissolved in organic solvents such as ethanol, hexane, or a mixture of hexane and ethyl acetate for spectroscopic measurements.[16] Due to the potential for photo-oxidation, all sample preparation should be conducted under dim light and an inert atmosphere (e.g., nitrogen or argon).[17]

-

Concentration: For UV-Vis absorption measurements, prepare solutions with an absorbance in the range of 0.1 to 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

UV-Vis Absorption Spectroscopy

This technique is used to determine the absorption spectrum and concentration of this compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure: a. Prepare a stock solution of purified this compound in a suitable solvent (e.g., ethanol). b. Prepare a series of dilutions from the stock solution. c. Record the absorption spectrum of each dilution from approximately 350 nm to 600 nm. d. Use the solvent as a blank reference. e. Identify the wavelength of maximum absorbance (λmax). f. Plot absorbance at λmax versus concentration to generate a calibration curve and determine the molar extinction coefficient from the slope.

Transient Absorption Spectroscopy

This pump-probe technique is employed to measure the lifetimes of the short-lived excited states of this compound.

-

Instrumentation: A femtosecond or picosecond transient absorption spectrometer.

-

Procedure: a. A high-intensity, short "pump" pulse of light at a wavelength within the absorption band of this compound excites the sample. b. A second, low-intensity "probe" pulse with a broad spectral range is passed through the sample at varying time delays after the pump pulse.[18][19][20] c. The difference in the absorption spectrum of the probe with and without the pump pulse is recorded at each time delay. d. The decay of the excited state absorption signals over time provides the lifetimes of the S₂ and S₁ states.[21]

Singlet Oxygen Quenching Assay

This assay quantifies the ability of this compound to quench singlet oxygen.

-

Principle: A photosensitizer is used to generate singlet oxygen upon irradiation. The decay of a chemical trap that reacts with singlet oxygen is monitored in the presence and absence of this compound.

-

Reagents:

-

Photosensitizer (e.g., Rose Bengal, methylene blue).

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF, which has a strong absorbance that is bleached upon reaction with singlet oxygen).

-

This compound solution.

-

-

Procedure: a. Prepare a solution containing the photosensitizer and the singlet oxygen trap in an appropriate solvent. b. Irradiate the solution with light of a wavelength absorbed by the photosensitizer. c. Monitor the decrease in absorbance of the trap over time using a UV-Vis spectrophotometer. d. Repeat the experiment with the addition of this compound at various concentrations. e. The rate of quenching by this compound is determined by the decrease in the rate of trap degradation.

Signaling Pathways and Protective Mechanisms

The primary photoprotective role of this compound in the retina is its ability to mitigate oxidative stress induced by light exposure. This is achieved through two main photochemical mechanisms: blue light filtration and antioxidant activity.

Blue Light Filtration

This compound's strong absorption of blue light physically shields the underlying photoreceptor cells and the retinal pigment epithelium (RPE) from high-energy photons that can initiate photochemical damage.

Antioxidant Signaling

Exposure to light, especially blue light, can lead to the generation of reactive oxygen species (ROS) in the retina. This compound plays a critical role in neutralizing these ROS, thereby preventing a cascade of cellular damage.

Caption: Photoprotective mechanism of this compound in the retina.

The diagram above illustrates the dual role of this compound. It acts as a primary filter for high-energy blue light, reducing the initial trigger for ROS generation. Concurrently, any ROS that are formed are efficiently quenched by this compound, thus preventing the downstream cascade of oxidative stress, cellular damage, and ultimately apoptosis of retinal cells.

Caption: Antioxidant signaling pathway of this compound.

This diagram details the antioxidant action of this compound. Light exposure leads to the formation of ROS. This compound intervenes by physically quenching these ROS, preventing them from damaging critical cellular components such as lipids, DNA, and proteins. This action is crucial for maintaining the integrity and function of retinal cells.

Conclusion

The photochemical properties of this compound underscore its vital role in retinal health. Its strong absorption of blue light and potent antioxidant capabilities, particularly its efficient quenching of singlet oxygen, make it a key molecule in the defense against photo-oxidative stress. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working on carotenoid-based therapies for ocular diseases. Further research to elucidate the precise excited-state dynamics and in vivo signaling pathways of this compound will be invaluable in fully harnessing its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound, and where does it come from? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Current Insights on the Photoprotective Mechanism of the Macular Carotenoids, Lutein and Zeaxanthin: Safety, Efficacy and Bio-Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lutein, Zeaxanthin, and this compound in the Clinical Management of Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the Singlet Oxygen Scavenging Mechanism of Human Macular Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. macuhealth.com [macuhealth.com]

- 10. The Photobiology of Lutein and Zeaxanthin in the Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. US6743954B2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 19. etnalabs.com [etnalabs.com]

- 20. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

Meso-Zeaxanthin free radical scavenging mechanisms

An In-depth Technical Guide on the Free Radical Scavenging Mechanisms of Meso-Zeaxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MZ), a xanthophyll carotenoid, is a critical component of the macular pigment in the human retina, where it plays a profound role in protecting against oxidative stress.[1] Its unique molecular structure, characterized by a long chain of conjugated double bonds, endows it with potent antioxidant capabilities.[2][3] This technical guide provides a comprehensive overview of the core mechanisms through which this compound scavenges free radicals and quenches singlet oxygen. It includes a compilation of quantitative antioxidant capacity data, detailed experimental protocols for key in vitro assays, and visualizations of the primary scavenging pathways and related cellular processes.

Core Free Radical Scavenging Mechanisms

Carotenoids like this compound neutralize reactive oxygen species (ROS) and other free radicals primarily through three mechanisms: Electron Transfer (ET), Hydrogen Atom Transfer (HAT), and physical quenching of singlet oxygen.[4][5] The extensive system of conjugated double bonds in the this compound molecule is central to its ability to delocalize and stabilize unpaired electrons, making it an effective radical scavenger.[2][5]

Electron Transfer (ET)

In the Electron Transfer mechanism, this compound donates an electron to a free radical, thereby neutralizing it. This process transforms the this compound molecule into a radical cation, which is significantly less reactive than the initial free radical due to the delocalization of the unpaired electron across its conjugated system.[5][6]

-

Reaction: MZ + R• → MZ•+ + R⁻

-

(Where MZ is this compound and R• is a free radical)

-

Hydrogen Atom Transfer (HAT)

The Hydrogen Atom Transfer mechanism involves the donation of a hydrogen atom from the antioxidant molecule to a free radical. This neutralizes the radical while creating a this compound radical. Similar to the radical cation formed via ET, this radical is resonance-stabilized and relatively unreactive.[5]

-

Reaction: MZ-H + R• → MZ• + R-H

-

(Where MZ-H represents this compound)

-

Singlet Oxygen Quenching

This compound is a highly efficient quencher of singlet oxygen (¹O₂), a high-energy, non-radical ROS.[4][7] This is a physical quenching process where the carotenoid absorbs the excess energy from singlet oxygen, promoting itself to an excited triplet state. It then harmlessly dissipates this energy as heat, returning to its ground state without being chemically altered.[4] Studies have shown the order of singlet oxygen quenching ability among macular carotenoids is this compound > zeaxanthin > lutein.[8] A 1:1:1 mixture of the three was found to be even more effective, quenching 1.37 times as much singlet oxygen as this compound alone.[8][9]

Quantitative Antioxidant Capacity Data

The antioxidant efficacy of this compound has been quantified against various radicals using in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay, is a standard metric for comparison.

| Radical / Process | IC50 Value (µg/mL) | Reference |

| Nitric Oxide (NO) | 2.2 | [3] |

| Lipid Peroxidation | 3.2 | [3][10] |

| Hydroxyl Radical (•OH) | 3.5 | [3][10] |

| DPPH Radical | 6.25 | [3] |

| Superoxide Radical (O₂•⁻) | 27.0 | [3][10] |

| ABTS Radical | 46.5 | [3] |

Table 1: In Vitro IC50 values for this compound against various reactive species.

Cellular Antioxidant Effects

Beyond direct radical scavenging, this compound exerts protective effects by modulating cellular antioxidant defense systems. In vivo studies have shown that oral administration of this compound can significantly increase the levels of key antioxidant enzymes.[10] This indirect mechanism contributes significantly to its overall protective capacity against oxidative stress.[11][12]

Experimental Protocols

The following sections detail standardized methodologies for common in vitro assays used to quantify the free radical scavenging activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH, which is violet in solution, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the test compound.[13][14]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark.[13][15]

-

Sample Preparation: Dissolve this compound and a positive control (e.g., ascorbic acid) in the solvent to create a series of dilutions at various concentrations.[13]

-

Reaction: In a 96-well plate or cuvettes, add a defined volume of the DPPH working solution (e.g., 190 µL) to a small volume of each sample dilution (e.g., 10 µL). Include a blank control containing only the solvent instead of the sample.[14]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[13][15]

-

Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH, approximately 517 nm, using a spectrophotometer.[13][16]

-

Calculation: Calculate the percentage of scavenging activity using the formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

(Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample).

-

Plot the scavenging percentage against the sample concentration to determine the IC50 value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to its colorless neutral form is monitored spectrophotometrically.[17]

Methodology:

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 (± 0.02) at 734 nm.[18]

-

Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Trolox, ascorbic acid) in the buffer.[18]

-

Reaction: Add a large volume of the ABTS•+ working solution (e.g., 195 µL) to a small volume of each sample dilution (e.g., 5-10 µL) in a 96-well plate.[17][18]

-

Incubation: Incubate the mixture at room temperature for a defined time (e.g., 5-30 minutes).[17][19]

-

Measurement: Read the absorbance at 734 nm using a microplate reader or spectrophotometer.[17]

-

Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay and determine the IC50 value.

Conclusion

This compound is a formidable antioxidant that operates through multiple chemical and biological mechanisms to protect against oxidative damage. Its capacity for electron and hydrogen atom donation allows it to directly neutralize a wide array of free radicals, while its specific molecular structure makes it exceptionally efficient at physically quenching singlet oxygen.[4][5][8] Furthermore, its ability to enhance the body's endogenous antioxidant enzyme systems provides a secondary, indirect layer of defense.[10] The quantitative data and established protocols presented in this guide underscore the potent and multifaceted antioxidant profile of this compound, reinforcing its importance for researchers and developers in the fields of ophthalmology, nutrition, and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. A Mechanistic Review of β-Carotene, Lutein, and Zeaxanthin in Eye Health and Disease [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Lutein, Zeaxanthin, and this compound: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidants and Mechanistic Insights for Managing Dry Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Singlet Oxygen and Free Radical Reactions of Retinoids and Carotenoids—A Review [mdpi.com]

- 7. Lutein and zeaxanthin supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the Singlet Oxygen Scavenging Mechanism of Human Macular Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the singlet oxygen scavenging mechanism of human macular pigment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Studies on the antioxidant properties and bioavailability of this compound | Sciety [sciety.org]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 15. DPPH Radical Scavenging Assay [mdpi.com]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. researchgate.net [researchgate.net]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. cosmobiousa.com [cosmobiousa.com]

Meso-Zeaxanthin: A Comprehensive Review of its Systemic Biological Functions

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Meso-zeaxanthin (MZ), a stereoisomer of zeaxanthin, is a potent xanthophyll carotenoid most recognized for its role in the macular pigment of the retina. However, a growing body of scientific evidence reveals that its biological functions extend far beyond ocular health, implicating it as a significant agent in systemic antioxidant and anti-inflammatory processes. This technical guide provides an in-depth review of the extra-retinal biological activities of this compound, with a focus on its potential therapeutic applications. We will explore its impact on cardiovascular health, cognitive function, and its underlying molecular mechanisms of action. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing complex signaling pathways to support further investigation and drug development initiatives.

Introduction

This compound, alongside lutein and zeaxanthin, is one of the three carotenoids that constitute the macular pigment.[1] While not abundant in the typical human diet, it is believed to be formed in the retina from lutein.[2] Its unique molecular structure, particularly the location of its hydroxyl groups, contributes to its powerful antioxidant capabilities, reportedly the most potent among the macular carotenoids.[1][3] While its function in filtering blue light and protecting the retina from oxidative stress is well-established, emerging research has shed light on its systemic effects, which are the focus of this guide.

Systemic Bioavailability and Distribution

Following oral supplementation, this compound is absorbed into the bloodstream, leading to a significant increase in its serum concentrations.[1] This demonstrates its systemic bioavailability and its potential to exert effects on various tissues throughout the body. Although primarily associated with the eye, studies have shown that macular carotenoids, including this compound, are also present in the brain, suggesting they can cross the blood-brain barrier.[4] This distribution is crucial for its neuroprotective and cognitive-enhancing potential.

Cardiovascular Health

Systemic inflammation and oxidative stress are key contributors to the pathogenesis of atherosclerosis. This compound, often in combination with lutein and zeaxanthin, has been shown to mitigate these processes, suggesting a role in cardiovascular protection.

Anti-inflammatory and Antioxidant Effects in Cardiovascular Disease

A randomized, double-blind, placebo-controlled study demonstrated that supplementation with a combination of lutein (10 mg), this compound (10 mg), and zeaxanthin (2 mg) for six months resulted in a significant reduction in key inflammatory cytokines and markers of lipid peroxidation.[5][6][7]

Table 1: Effects of Macular Carotenoid Supplementation on Cardiovascular Risk Markers

| Biomarker | Change in Active Group vs. Placebo | p-value | Reference |

| Interleukin-1β (IL-1β) | Statistically significant reduction | < 0.001 | [5],[7] |

| Tumor Necrosis Factor-α (TNF-α) | Statistically significant reduction | 0.003 | [5],[7] |

| Oxidized Low-Density Lipoprotein (OxLDL) | Statistically significant reduction | 0.009 | [5],[7] |

These findings suggest that this compound and other macular carotenoids can systemically attenuate oxidative and inflammatory processes that contribute to the formation of atherosclerotic plaques.[5]

Modulation of Cardio-Metabolic Risk Factors

In a preclinical study using an insulin-resistant rodent model, this compound demonstrated a protective effect on the liver and a reduction in cardio-metabolic risk factors.[8][9] The study elucidated that MZ's benefits are mediated through the regulation of key metabolic and inflammatory signaling pathways.

Table 2: Molecular Targets of this compound in a High-Fat Diet Rodent Model

| Molecular Target | Effect of this compound Treatment | Proposed Mechanism of Action | Reference |

| Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) | Increased levels | Improvement in insulin sensitivity | [8] |

| Phosphorylated Insulin Receptor Substrate 1 (p-IRS-1) | Increased levels | Enhancement of insulin signaling | [8] |

| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Increased levels | Upregulation of antioxidant enzyme expression | [8] |

| Nuclear Factor kappa B (NF-κB p65) | Decreased levels | Reduction of inflammatory response | [8] |

Cognitive Function

The presence of this compound in brain tissue and its antioxidant and anti-inflammatory properties point towards a potential role in neuroprotection and cognitive health.[4]

Macular Carotenoids and Cognitive Performance

Several studies have explored the relationship between macular pigment optical density (MPOD), a surrogate measure for brain carotenoid levels, and cognitive function.[10][11][12] Higher MPOD is positively correlated with better cognitive performance.[10][12] Supplementation with macular carotenoids has been associated with improved cognition in adults.[10]

A randomized clinical trial involving patients with Alzheimer's disease (AD) investigated the effects of supplementation with this compound (10 mg), lutein (10 mg), and zeaxanthin (2 mg) for six months. While the study found significant improvements in visual function and an increase in macular pigment, it did not detect statistically significant changes in the cognitive function variables that were measured.[13] It is important to note that the authors suggest the possibility that supplementation may still delay the onset or ameliorate the progression of cognitive decline cannot be ignored.[14]

Anti-inflammatory and Antioxidant Mechanisms of Action

This compound's systemic benefits are largely attributed to its potent antioxidant and anti-inflammatory properties.[15][16]

In Vivo and In Vitro Anti-inflammatory Effects

A study in Balb/c mice demonstrated that oral administration of this compound (50 and 250 mg/kg body weight) significantly inhibited paw edema induced by carrageenan, dextran, and formalin (p < 0.001).[16][17][18]

In an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages, this compound exhibited profound anti-inflammatory effects.[16][17][18]

Table 3: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages

| Inflammatory Mediator | Effect of this compound Treatment | Reference |

| Nitric Oxide | Significant reduction | [16],[17] |

| C-Reactive Proteins | Significant reduction | [16],[17] |

| TNF-α | Significant reduction | [16],[17] |

| Interleukin-1β (IL-1β) | Significant reduction | [16],[17] |

| Interleukin-6 (IL-6) | Significant reduction | [16],[17] |

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by down-regulating the expression of key inflammatory mediator genes. Reverse transcription PCR (RT-PCR) analysis revealed that MZ administration down-regulated the LPS-stimulated up-regulated mRNA expression of cyclooxygenase-2 (COX-2), TNF-α, and inducible nitric oxide synthase (iNOS).[16][17] This points to the modulation of the NF-κB signaling pathway as a primary mechanism of action.

Skin Health

The antioxidant properties of xanthophyll carotenoids, including this compound, also extend to skin health. They can help protect the skin from oxidative stress induced by environmental factors such as UV radiation.[19][20] By neutralizing free radicals, these compounds may help mitigate premature skin aging.[20]

Experimental Protocols

Human Clinical Trial: Cardiovascular Markers

-

Study Design: A double-blind, placebo-controlled, randomized clinical trial.[5][7]

-

Participants: Individuals were randomly assigned to an active or placebo group.

-

Intervention: The active group received a daily supplement containing 10 mg lutein, 10 mg this compound, and 2 mg zeaxanthin for six months. The placebo group received sunflower oil.[5][7]

-

Data Collection: Serum concentrations of carotenoids, inflammatory cytokines (IL-6, IL-1β, TNF-α), and oxidized LDL (OxLDL) were measured at baseline and at the 6-month follow-up.[5][7]

-